molecular formula C16H14FN5O3 B286754 ethyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

Cat. No. B286754
M. Wt: 343.31 g/mol
InChI Key: RRFPOXNBMHAEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate, also known as PF-06282999, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

Ethyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate works by inhibiting the activity of GSK-3, which is involved in the regulation of various signaling pathways in the body. GSK-3 is known to play a critical role in the pathogenesis of various diseases, including neurodegenerative disorders and cancer. By inhibiting GSK-3, ethyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate may help to prevent the progression of these diseases and improve patient outcomes.
Biochemical and Physiological Effects:
ethyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has been shown to have a range of biochemical and physiological effects, including inhibition of GSK-3 activity, promotion of neuroprotection, and regulation of various signaling pathways in the body. It has also been found to have anti-inflammatory and anti-apoptotic effects, which may contribute to its potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is its high potency and selectivity for GSK-3 inhibition, making it a valuable tool for studying the role of GSK-3 in various cellular processes. However, one of the limitations of ethyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is its relatively short half-life, which may limit its effectiveness in certain applications. Additionally, further studies are needed to determine the optimal dosage and administration route for ethyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate in various experimental settings.

Future Directions

There are several potential future directions for research on ethyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate, including its potential applications in the treatment of neurodegenerative disorders and cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for ethyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate in various experimental settings and to explore its potential interactions with other drugs and compounds. Finally, the development of more potent and selective GSK-3 inhibitors may lead to the discovery of new therapeutic targets and treatments for a range of diseases.

Synthesis Methods

The synthesis of ethyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate involves a multi-step process that starts with the reaction of 2-fluoroaniline with ethyl 2,3-dihydroxybenzoate to form an intermediate product. The intermediate is then reacted with 4-chloropyrimidine to produce the key intermediate, which is further reacted with 4,5-diamino-1H-pyrazole-3-carboxylic acid ethyl ester to yield ethyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate. The final compound is obtained in high yield and purity, making it suitable for various scientific applications.

Scientific Research Applications

Ethyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to be a potent and selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. ethyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C16H14FN5O3

Molecular Weight

343.31 g/mol

IUPAC Name

ethyl 5-amino-1-[6-(2-fluorophenoxy)pyrimidin-4-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C16H14FN5O3/c1-2-24-16(23)10-8-21-22(15(10)18)13-7-14(20-9-19-13)25-12-6-4-3-5-11(12)17/h3-9H,2,18H2,1H3

InChI Key

RRFPOXNBMHAEEG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3F)N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3F)N

Origin of Product

United States

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